
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline
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Overview
Description
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline is an organic compound that features a piperidine ring substituted with a methyl group and an aniline moiety substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline typically involves the reaction of 4-methylpiperidine with 4-methylsulfonylaniline. One common method involves the use of a Mannich reaction, where the piperidine ring is introduced via a Mannich base intermediate. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline can undergo various chemical reactions, including:
Oxidation: The methyl group on the piperidine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group on the aniline moiety can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an antagonist or agonist at certain receptors, modulating their activity. The piperidine ring and the aniline moiety play crucial roles in binding to the target sites, influencing the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperidin-1-yl)-4-methylsulfonylbenzene
- 3-(4-Methylpiperidin-1-yl)-4-methylsulfonylphenol
- 4-(4-Methylpiperidin-1-yl)-3-methylsulfonylpyridine
Uniqueness
3-(4-Methylpiperidin-1-yl)-4-methylsulfonylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine ring and the methylsulfonyl group enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)-4-methylsulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-5-7-15(8-6-10)12-9-11(14)3-4-13(12)18(2,16)17/h3-4,9-10H,5-8,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGFTBUMXAXVCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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